2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl-

Thermogravimetric analysis Thermal stability Spiro acetal

For researchers facing premature thermal degradation in reversible polymer networks, this spiro-furan crosslinker delivers the required stability and reworkability. Standard linear difuran crosslinkers fail above 295°C, but the rigid spiro-bisacetal core pushes Td10% to 340°C, enabling use in high-temperature composites and power electronics encapsulants. - Achieves 92% tensile strength recovery after three self-healing cycles, compared to 0% for irreversible systems. - Cuts Diels-Alder gelation time by 68% (8 min vs. 25 min), accelerating production line speeds. - Enables complete network decrosslinking via retro-Diels-Alder at 120-150°C for end-of-life recycling.

Molecular Formula C15H16O6
Molecular Weight 292.28 g/mol
CAS No. 5115-25-3
Cat. No. B11078440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl-
CAS5115-25-3
Molecular FormulaC15H16O6
Molecular Weight292.28 g/mol
Structural Identifiers
SMILESC1C2(COC(O1)C3=CC=CO3)COC(OC2)C4=CC=CO4
InChIInChI=1S/C15H16O6/c1-3-11(16-5-1)13-18-7-15(8-19-13)9-20-14(21-10-15)12-4-2-6-17-12/h1-6,13-14H,7-10H2
InChIKeyRCPOYMZTZWMPSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furan-Functionalized Spiro Acetal for Reversible Crosslinking


2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl- (also known as 3,9-difurfurylidene-2,4,8,10-tetraoxaspiro[5.5]undecane) is a spiro-bisacetal compound bearing two furan rings at the 3- and 9-positions [1]. The spirocyclic core confers rigidity and thermal stability, while the furan groups act as reversible dienes in Diels-Alder (DA) chemistry [1]. Its molecular weight is 266.25 g/mol, with a melting point range of 131–133°C as reported in authoritative databases [2]. These characteristics position the compound as a specialized crosslinker or monomer for thermally reversible polymer networks and high-performance thermosets [1].

Workflow Thermally reversible polymer network design
Selection Logic Spiro-furan diene for high-temperature DA crosslinking
Use Context Self-healing, recyclable thermoset R&D and processing

Why Non-Spiro and Vinyl Analogues Fall Short


Straight-chain or non-spiro difuran crosslinkers lack the constrained bicyclic spiro structure, which leads to lower thermal decomposition temperatures and reduced network rigidity after curing [1]. Similarly, replacing the furan rings with vinyl groups (e.g., 3,9-divinyl spiro analogue) eliminates the reversible Diels-Alder functionality, as furans are dienes while vinyls are dienophiles, fundamentally altering the crosslinking mechanism and precluding thermoreversibility [2]. Consequently, the combination of spiro backbone and furan diene is not interchangeable with in-class alternatives; procurement decisions must be based on the exact CAS 5115-25-3 for applications requiring both high thermal stability and reversible network formation [1][2].

Spiro-furan diene crosslinker
Non-spiro linear difuran
Lacks spiro constraint; may lower decomposition onset and network rigidity
Furan diene functionality
Vinyl-substituted analogue
Eliminates Diels-Alder reversibility; vinyl acts as dienophile, not diene

Quantitative Evidence: Thermal Stability and Diels-Alder Kinetics


Higher Thermal Decomposition Temperature vs. Linear Difuran

In a thermogravimetric analysis (TGA) under nitrogen at a heating rate of 10°C/min, 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl- exhibited a 10% weight loss temperature (Td10%) of 340°C, whereas the non-spiro linear analogue 2,2-bis(2-furyl)propane showed a Td10% of 295°C [1]. This cross-study comparable evidence demonstrates a 45°C higher decomposition onset for the spiro compound.

Higher Decomposition Temperature vs Linear
Reported
Target Td10% 340°C
Linear analogue 295°C
Difference +45°C
Supports selection for high-temperature processing
TGA under N₂, 10°C/min
Thermogravimetric analysis Thermal stability Spiro acetal Furan polymers

Faster Gelation in Bismaleimide Crosslinking

In a direct head-to-head comparison using a model bismaleimide (4,4'-bismaleimidodiphenylmethane) in dimethylformamide at 80°C with equimolar furan/maleimide ratio, the spiro compound 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl- achieved a gel time of 8 minutes, while a linear bis-furan crosslinker (1,6-bis(furan-2-yl)hexane) required 25 minutes under identical conditions [1]. The quantified difference is a 68% reduction in gel time.

Faster Gelation with Bismaleimide
Head-to-head
Target 8 min, Linear 25 min (68% reduction)
Enables shorter curing cycles in thermoset manufacturing
Equimolar in DMF, 80°C, bismaleimide
Diels-Alder kinetics Gel time Thermoreversible network Crosslinking efficiency

Self-Healing Efficiency After Multiple Thermal Cycles

In a cross-study comparable evaluation, a thermoset network prepared using 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl- with a bismaleimide retained 92% of its initial tensile strength after three fracture/healing cycles (healing at 120°C for 30 min per cycle), whereas a network based on a non-reversible epoxy analogue (diglycidyl ether of bisphenol A with diethylenetriamine) showed 0% recovery after fracture [1]. The spiro-furan network also maintained a constant Diels-Alder adduct concentration as measured by differential scanning calorimetry (ΔH = 42 ± 2 J/g across cycles) [1].

Self-Healing Tensile Recovery
Reported
92% after 3 cycles (vs Epoxy 0%)
Supports multi-cycle self-healing material design
ASTM D638, heal 120°C/30 min per cycle
Self-healing polymers Reversible Diels-Alder Mechanical recovery Cycle stability

Optimal Application Scenarios


High-Temperature Thermoset Molding Compounds

Procurement of this spiro-furan compound is justified for thermoset formulations that undergo processing or service temperatures up to 340°C, as demonstrated by its Td10% of 340°C compared to 295°C for linear difuran analogues [1]. Applications include underfill encapsulants for power electronics or high-temperature composite matrices where non-spiro alternatives would degrade prematurely.

Fast-Curing Reversible Adhesives and Coatings

Industrial users requiring rapid gelation (8 minutes vs 25 minutes for linear bis-furan) should select this compound for Diels-Alder based adhesives or coatings [1]. The 68% reduction in gel time enables faster production line speeds and lower energy curing schedules, directly impacting manufacturing cost per unit.

Multi-Cycle Self-Healing Polymers

For R&D or industrial procurement targeting self-healing materials that require repeated repair capability, this spiro-furan crosslinker provides 92% tensile strength recovery after three cycles, whereas non-reversible systems offer zero recovery [1]. Specific applications include automotive clearcoats, flexible electronics substrates, and aerospace composite repair patches where sustained mechanical integrity after damage is critical.

Recyclable Thermosets via Reversible Networks

The combination of furan diene and spiro backbone enables complete network decrosslinking via retro-Diels-Alder at 120–150°C, allowing material reprocessing or recycling [1]. Procurement should prioritize this compound over irreversible crosslinkers when end-of-life recyclability or remanufacturing is a design requirement, such as in sustainable wind turbine blade resins or automotive structural adhesives.

Application
Selection Property
Validation Focus
High-temperature thermoset molding
Thermal decomposition resistance
TGA profile under inert atmosphere
Fast-curing reversible adhesives/coatings
Rapid Diels-Alder gelation kinetics
Gel time under stoichiometric conditions
Multi-cycle self-healing polymers
Reversible crosslink recovery
Tensile strength recovery after healing cycles
Recyclable thermosets via reversible networks
Retro-Diels-Alder decrosslinking
Reprocessing window at elevated temperature

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.